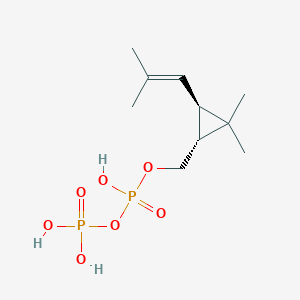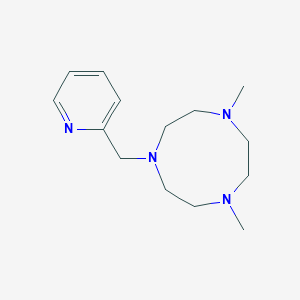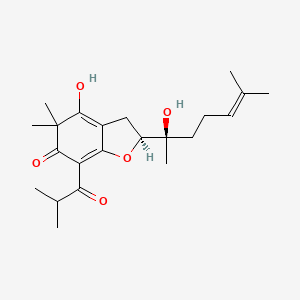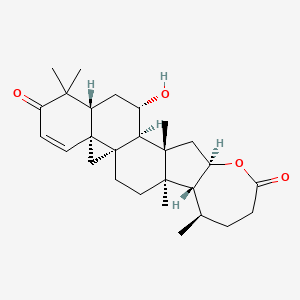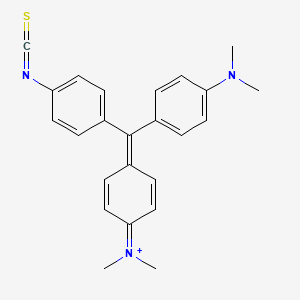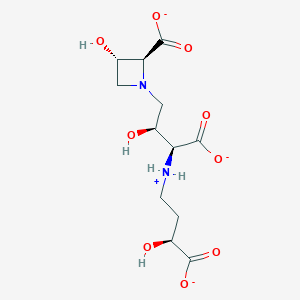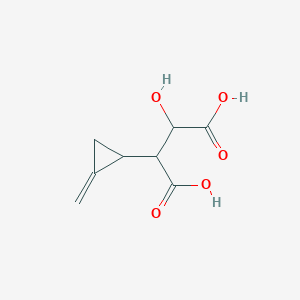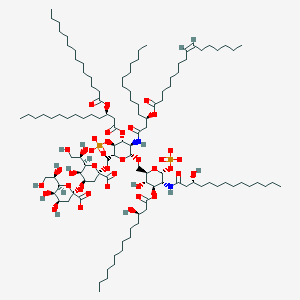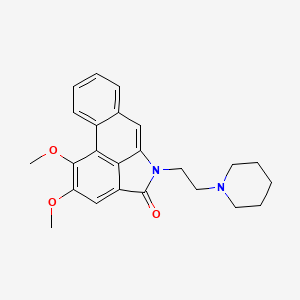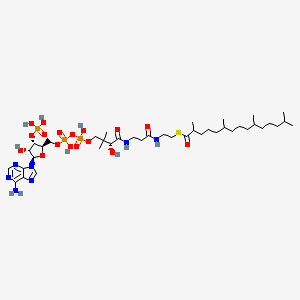
pristanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pristanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pristanic acid. It has a role as a human metabolite. It is a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pristanic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Evidence for Pristanoyl-CoA Oxidase Gene in Humans
Researchers have provided evidence for the existence of a this compound oxidase gene in humans. Although this enzyme appears absent in human tissues, a human liver cDNA encoding a protein with significant amino acid identity to rat this compound oxidase was isolated. This suggests the gene may be expressed under special conditions or in specialized tissues not yet examined (Vanhooren et al., 1997).
Rat this compound Oxidase and Peroxisomal Targeting
In rats, the composite this compound oxidase cDNA sequence was derived from liver cDNA and RACE PCR fragments. The carboxy-terminal tripeptide of this enzyme functions as a peroxisome-targeting signal. This study contributes to understanding the expression and function of this compound oxidase in various tissues, including its peroxisomal localization (Vanhooren et al., 1996).
Large-Scale Purification and Characterization
The purification of rat this compound oxidase was achieved using high concentrations of ethylene glycol, enabling large-scale purification. This study provides insights into the enzyme's molecular mass, flavoprotein nature, and tissue distribution, suggesting it might be rat-specific (Van Veldhoven et al., 1994).
This compound Synthetase in Rat Liver
This compound synthetase activity was found in various rat liver components, including peroxisomes, mitochondria, and microsomes. This indicates that pristanic acid is activated by the same enzyme that activates long-chain fatty acids (Wanders et al., 1992).
Role of ACOT6 in Phytanic Acid and Pristanic Acid Metabolism
A novel peroxisomal acyl-CoA thioesterase, ACOT6, was identified and is specifically involved in phytanic acid and pristanic acid metabolism in mice. This enzyme is mainly expressed in white adipose tissue and is up-regulated in a PPARα-dependent manner (Westin et al., 2007).
Distinct Identification of this compound Oxidase
The identification of this compound oxidase in rat liver peroxisomes as a distinct enzyme non-inducible by clofibrate offers insights into its unique function in peroxisomal beta-oxidation (Wanders et al., 1992).
Decarboxylation in Phytanic Acid Alpha-Oxidation
The decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver, a critical step in the alpha-oxidation of phytanic acid, was studied, indicating the existence of two pathways for this process (Verhoeven et al., 1997).
Propriétés
Numéro CAS |
137895-03-5 |
|---|---|
Formule moléculaire |
C40H72N7O17P3S |
Poids moléculaire |
1048 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethylpentadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26?,27?,28?,29-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
XYJPSQPVCBNZHT-TUKYSRJDSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



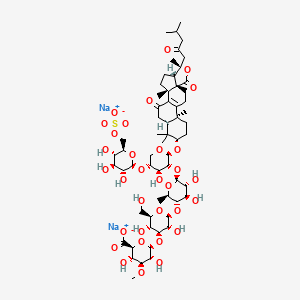
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
